molecular formula C9H17N B3284861 (5R,8aR)-5-Methyloctahydroindolizine CAS No. 792183-69-8

(5R,8aR)-5-Methyloctahydroindolizine

Cat. No. B3284861
M. Wt: 139.24 g/mol
InChI Key: ABPWFSWOJBTVFX-RKDXNWHRSA-N
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Description

(5R,8aR)-5-Methyloctahydroindolizine, also known as (5R,8aR)-5-Methyldecahydroquinoline, is a bicyclic organic compound. It is a chiral molecule that has attracted the attention of researchers due to its unique structure and potential applications.

Scientific Research Applications

1. Structural Analysis in Alkaloids

A study involving the structural analysis of a similar compound, (1R,2S,3R,5R,8aR)-3-hydroxymethyl-5-methyloctahydroindolizine-1,2-diol hydrobromide, offers insights into the stereochemistry of polyhydroxylated indolizidine alkaloids like steviamine. This type of analysis is crucial for understanding the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals (Thompson et al., 2009).

2. Synthesis and Stereochemistry

Research on the enantioselective synthesis of indolizine derivatives, including those related to (5R,8aR)-5-Methyloctahydroindolizine, highlights the importance of controlling stereochemistry in the synthesis of bioactive molecules. This area of research is significant for the development of new pharmaceutical compounds and the study of their biological activities (Occhiato et al., 1993).

3. Spectroscopy and Conformation Studies

The use of NMR spectroscopy in studying octahydroindolizines, including the isomers of 3-butyl-5-methyloctahydroindolizine, provides valuable information on their conformations. These studies are essential for understanding the physical and chemical behavior of such compounds, which can be pivotal in drug design and other applications (Sonnet et al., 1979).

4. Pharmaceutical Applications

Research on the synthesis of two stereoisomers of swainsonine, which share a similar structural motif with (5R,8aR)-5-Methyloctahydroindolizine, demonstrates the pharmaceutical potential of these compounds. Swainsonine is known for its medicinal properties, including α-mannosidase inhibitory activity, which could be relevant in the development of new therapeutic agents (Yasuda et al., 1985).

5. Biological Activity Screening

Studies have been conducted on indolizine derivatives to assess their biological activities, such as anti-serotonin, antihistamine, antiacetylcholine, and CNS-depressant effects. This kind of research is crucial for the discovery and development of new drugs with potential therapeutic benefits (Antonini et al., 1977).

properties

IUPAC Name

(5R,8aR)-5-methyl-1,2,3,5,6,7,8,8a-octahydroindolizine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-8-4-2-5-9-6-3-7-10(8)9/h8-9H,2-7H2,1H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPWFSWOJBTVFX-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2N1CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@H]2N1CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5R,8aR)-5-Methyloctahydroindolizine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5R,8aR)-5-Methyloctahydroindolizine
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(5R,8aR)-5-Methyloctahydroindolizine
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Reactant of Route 6
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Citations

For This Compound
2
Citations
M Monier, D Abdel‐Latif… - Journal of …, 2019 - Wiley Online Library
The present study demonstrates a synopsis of the scientific researches reported on the different reactions of oxazolo[3,2‐a]pyridines, besides the preparation of significant fused …
Number of citations: 11 onlinelibrary.wiley.com
SR Angle, M Kim - The Journal of Organic Chemistry, 2007 - ACS Publications
Indolizidine type alkaloids have been attractive synthetic targets due to their biological activity. The total synthesis of (−)-indolizidine 195B via a general route, which could potentially be …
Number of citations: 27 pubs.acs.org

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